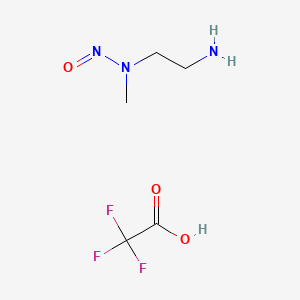
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride is a chemical compound with the molecular formula C7H14Cl2N2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle.
Méthodes De Préparation
The synthesis of 1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride typically involves the following steps:
Amination: The addition of an amine group to the cyclopropylated azetidine.
Formation of Dihydrochloride Salt: The final step involves converting the free base into its dihydrochloride salt form to enhance its stability and solubility.
Industrial production methods may involve optimizing these steps to achieve higher yields and purity, often using catalysts and specific reaction conditions to facilitate the process.
Analyse Des Réactions Chimiques
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various alkylating agents. The major products formed depend on the specific reaction and conditions used.
Applications De Recherche Scientifique
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of various chemical products and intermediates.
Mécanisme D'action
The mechanism of action of 1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparaison Avec Des Composés Similaires
1-(1-Cyclopropylazetidin-3-yl)methanamine dihydrochloride can be compared with similar compounds such as:
1-(1-Methylazetidin-3-yl)methanamine dihydrochloride: This compound has a methyl group instead of a cyclopropyl group, which may result in different chemical and biological properties.
1-(1-Ethylazetidin-3-yl)methanamine dihydrochloride:
The uniqueness of this compound lies in its cyclopropyl group, which can impart distinct steric and electronic effects, potentially leading to unique biological activities and applications.
Propriétés
Formule moléculaire |
C7H16Cl2N2 |
|---|---|
Poids moléculaire |
199.12 g/mol |
Nom IUPAC |
(1-cyclopropylazetidin-3-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C7H14N2.2ClH/c8-3-6-4-9(5-6)7-1-2-7;;/h6-7H,1-5,8H2;2*1H |
Clé InChI |
LEOBOUJMDUBAAY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1N2CC(C2)CN.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


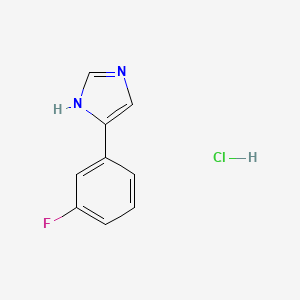
![Methyl[2-(4-methylphenyl)ethyl]amine hydrochloride](/img/structure/B13499600.png)
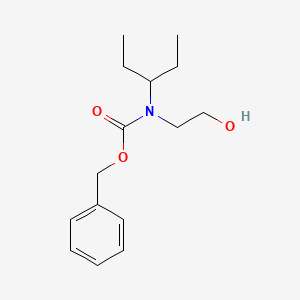


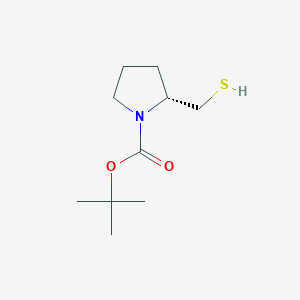
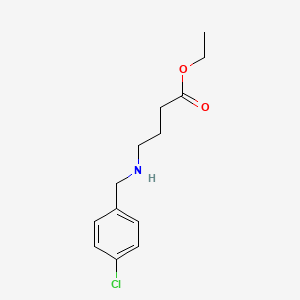
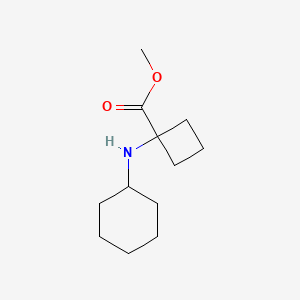
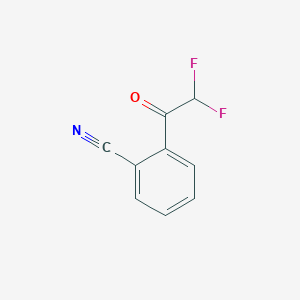
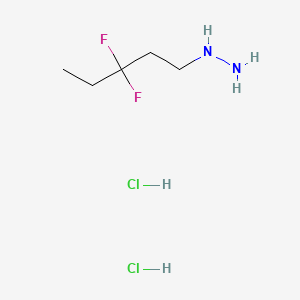
![1-(2,4-difluorophenyl)-3-{[(1H-indol-4-yl)methylidene]amino}thiourea](/img/structure/B13499656.png)
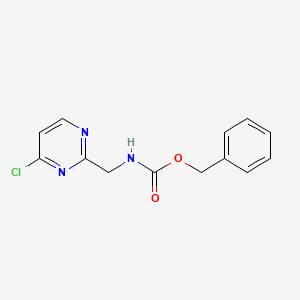
![N-[5-(3-fluorophenyl)-1H-pyrazol-3-yl]-6-(4-methylpiperazin-1-yl)-2-(phenylsulfanyl)pyrimidin-4-amine hydrochloride](/img/structure/B13499667.png)
